5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom, a pyrrolidine ring, and a dihydropyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Formation of the Dihydropyridinone Structure: This involves the condensation of the brominated pyridine with an appropriate ketone or aldehyde under acidic conditions to form the dihydropyridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: A structurally similar compound with a pyridine ring instead of a dihydropyridinone structure.
1-(5-Bromopyridin-2-yl)pyrrolidine: Another related compound with a pyrrolidine ring attached to a bromopyridine.
Uniqueness
5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is unique due to its combination of a bromine atom, a pyrrolidine ring, and a dihydropyridinone structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-4-10(15)14(7-9)8-11(16)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISMMNWSLABAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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